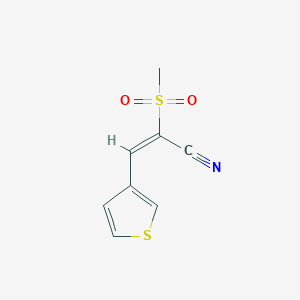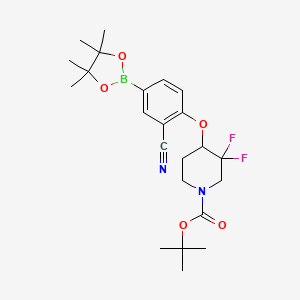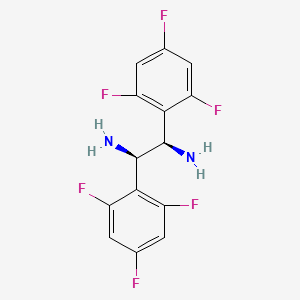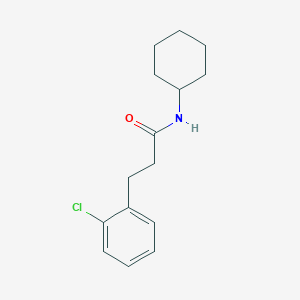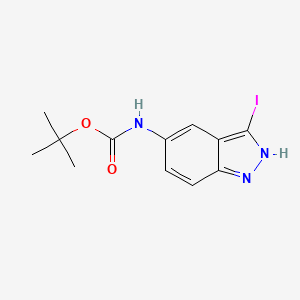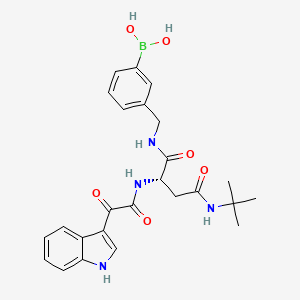
(S)-(3-((2-(2-(1H-Indol-3-yl)-2-oxoacetamido)-4-(tert-butylamino)-4-oxobutanamido)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WZ1831 is a highly selective inhibitor of the human constitutive proteasome chymotryptic subunit (β5c). This compound has shown significant potential in the treatment of multiple myeloma by selectively targeting and killing cancer cells . Its chemical formula is C25H29BN4O6, and it has a molecular weight of 492.34 g/mol .
Méthodes De Préparation
The synthesis of WZ1831 involves several steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:
Formation of the indole derivative: This step involves the reaction of indole with oxalyl chloride to form an indole-2-carboxylic acid chloride intermediate.
Coupling with tert-butylamine: The intermediate is then reacted with tert-butylamine to form an indole-2-carboxamide derivative.
Boronic acid formation: The final step involves the reaction of the indole-2-carboxamide derivative with boronic acid to form WZ1831.
Analyse Des Réactions Chimiques
WZ1831 undergoes several types of chemical reactions, including:
Oxidation: WZ1831 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: WZ1831 can undergo substitution reactions, particularly at the boronic acid moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
WZ1831 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in cellular studies to understand the role of the proteasome in cell cycle regulation and apoptosis.
Mécanisme D'action
WZ1831 exerts its effects by selectively inhibiting the chymotryptic activity of the human constitutive proteasome subunit β5c. This inhibition disrupts the proteasome’s ability to degrade proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The accumulation of these proteins induces cellular stress and triggers apoptosis, particularly in cancer cells that rely heavily on proteasome activity for survival .
Comparaison Avec Des Composés Similaires
WZ1831 is unique in its high selectivity for the β5c subunit of the proteasome. Similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma, but with less selectivity compared to WZ1831.
Carfilzomib: Another proteasome inhibitor with a broader spectrum of activity.
Ixazomib: An oral proteasome inhibitor with different selectivity profiles.
WZ1831 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C25H29BN4O6 |
|---|---|
Poids moléculaire |
492.3 g/mol |
Nom IUPAC |
[3-[[[(2S)-4-(tert-butylamino)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-4-oxobutanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H29BN4O6/c1-25(2,3)30-21(31)12-20(23(33)28-13-15-7-6-8-16(11-15)26(35)36)29-24(34)22(32)18-14-27-19-10-5-4-9-17(18)19/h4-11,14,20,27,35-36H,12-13H2,1-3H3,(H,28,33)(H,29,34)(H,30,31)/t20-/m0/s1 |
Clé InChI |
ATSWPXLAIPHFLB-FQEVSTJZSA-N |
SMILES isomérique |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
SMILES canonique |
B(C1=CC(=CC=C1)CNC(=O)C(CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
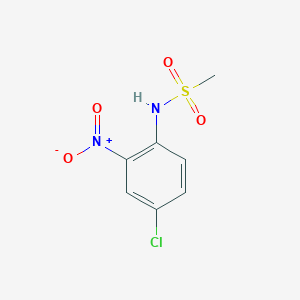
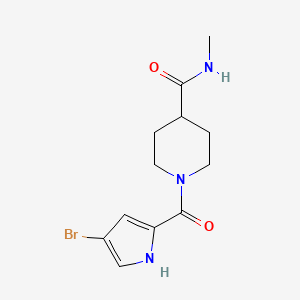
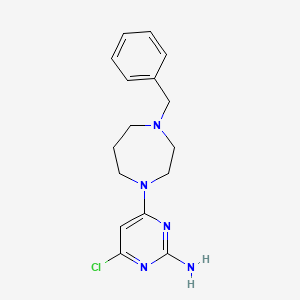
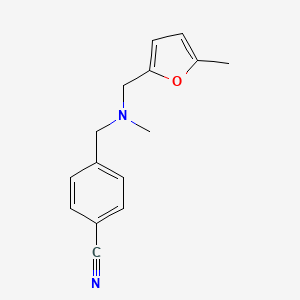
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

